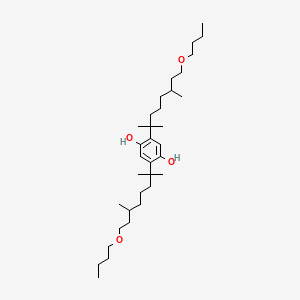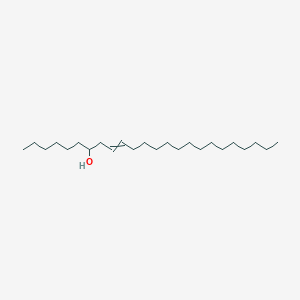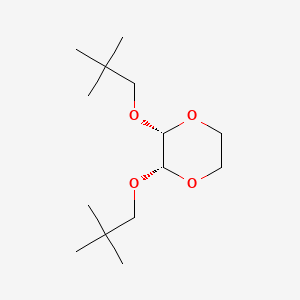
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane is an organic compound characterized by its unique dioxane ring structure with two 2,2-dimethylpropoxy groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane typically involves the reaction of a suitable dioxane precursor with 2,2-dimethylpropyl halides under basic conditions. The reaction may proceed via a nucleophilic substitution mechanism, where the halide is replaced by the dioxane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions could potentially convert the dioxane ring into more saturated structures.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which (2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane exerts its effects would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A simpler analog without the 2,2-dimethylpropoxy groups.
2,3-Dimethyl-1,4-dioxane: Another analog with different substituents on the dioxane ring.
Uniqueness
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane is unique due to its specific stereochemistry and the presence of bulky 2,2-dimethylpropoxy groups, which may confer distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
83466-15-3 |
|---|---|
Fórmula molecular |
C14H28O4 |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane |
InChI |
InChI=1S/C14H28O4/c1-13(2,3)9-17-11-12(16-8-7-15-11)18-10-14(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+ |
Clave InChI |
QWJADVCUBVWJHW-TXEJJXNPSA-N |
SMILES isomérico |
CC(C)(C)CO[C@@H]1[C@@H](OCCO1)OCC(C)(C)C |
SMILES canónico |
CC(C)(C)COC1C(OCCO1)OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)

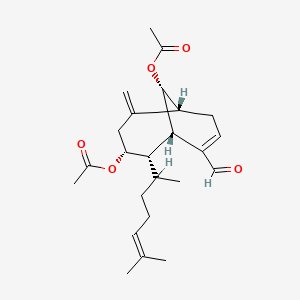
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
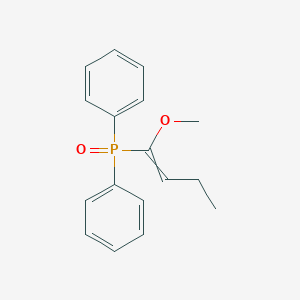
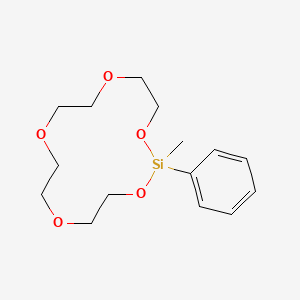
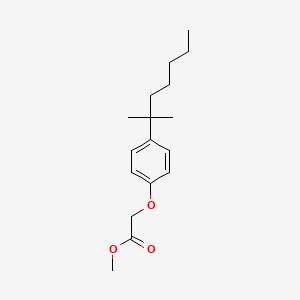
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
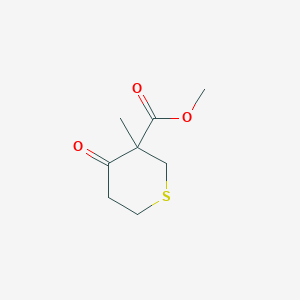
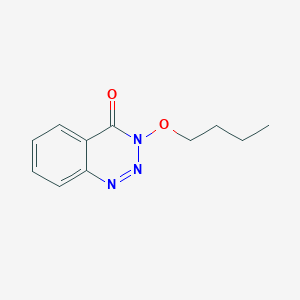
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
